molecular formula C7H7F2IN2O2 B12957361 Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B12957361
M. Wt: 316.04 g/mol
InChI Key: IFURDEQJUGYVCX-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and iodo groups, making it a valuable intermediate in various chemical syntheses. The presence of the difluoromethyl group enhances its chemical stability and biological activity, while the iodo group provides a site for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole-4-carboxylate with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by employing catalysts and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, while the iodo group facilitates its incorporation into larger molecular frameworks. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is unique due to the presence of both difluoromethyl and iodo groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H7F2IN2O2

Molecular Weight

316.04 g/mol

IUPAC Name

ethyl 1-(difluoromethyl)-3-iodopyrazole-4-carboxylate

InChI

InChI=1S/C7H7F2IN2O2/c1-2-14-6(13)4-3-12(7(8)9)11-5(4)10/h3,7H,2H2,1H3

InChI Key

IFURDEQJUGYVCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)C(F)F

Origin of Product

United States

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